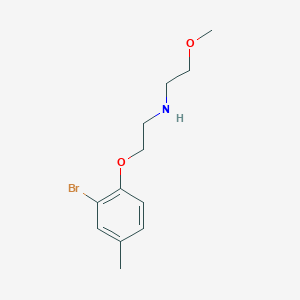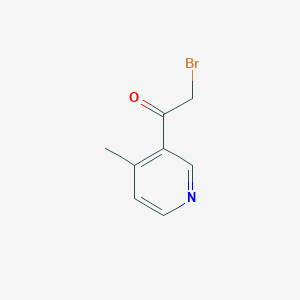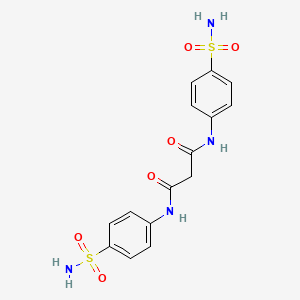![molecular formula C12H12N2 B3052740 [1,1'-Biphenyl]-3,4-diamine CAS No. 4458-39-3](/img/structure/B3052740.png)
[1,1'-Biphenyl]-3,4-diamine
概要
説明
[1,1’-Biphenyl]-3,4-diamine is an organic compound that consists of two benzene rings connected by a single bond, with amine groups attached to the 3rd and 4th positions of one of the benzene rings
科学的研究の応用
Polyimide Synthesis
(1,1'-Biphenyl)-3,4-diamine is utilized in the synthesis of various polyimides. Hsiao, Yang, and Lin (1995) demonstrated its use in creating polyimides with different properties by varying the structures of aromatic diamines and dianhydrides. These polyimides exhibit characteristics like solubility, thermal stability, and mechanical strength, making them useful in numerous applications, including electronics and materials science (Hsiao, Yang, & Lin, 1995).
Electronic Structure Analysis
Research by Low et al. (2004) explored the crystal, molecular, and electronic structures of derivatives of (1,1'-Biphenyl)-3,4-diamine, particularly focusing on its radical cation states. This study provides insights into the molecular parameters and electronic coupling in these compounds, which are relevant in fields like organic electronics and materials chemistry (Low et al., 2004).
Photostability in Organic Electroluminescence
Qiu and Qiao (2000) investigated the photostability and morphological stability of hole transporting materials, including derivatives of (1,1'-Biphenyl)-3,4-diamine. Their research is significant for the development of more stable and efficient materials for organic electroluminescent devices (Qiu & Qiao, 2000).
Liquid Crystal Alignment Films
Studies by Liu et al. (2015) and others have focused on the use of (1,1'-Biphenyl)-3,4-diamine derivatives in developing polyimides for liquid crystal alignment films. These films are crucial for the display technology, particularly in ensuring proper alignment and functioning of liquid crystals in displays (Liu et al., 2015).
Density Functional Theory Study
Malagoli and Brédas (2000) conducted a density functional theory study comparing the geometric and electronic structures of triphenylamine and (1,1'-Biphenyl)-3,4-diamine based hole-transporting molecules. This research is pivotal in understanding the properties of these materials for applications in electronics and photonics (Malagoli & Brédas, 2000).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4-diamine typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce [1,1’-Biphenyl]-3,4-dinitrobenzene.
Reduction of Nitro Groups: The dinitro compound is then reduced to [1,1’-Biphenyl]-3,4-diamine using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3,4-diamine may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,4-diamine can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be further reduced to form various amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonic acids, and nitrating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
Chemistry:
Organic Synthesis: [1,1’-Biphenyl]-3,4-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
Materials Science: [1,1’-Biphenyl]-3,4-diamine is used in the production of polymers and advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of [1,1’-Biphenyl]-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The compound’s effects on cellular pathways and processes are currently under investigation in various research studies.
類似化合物との比較
[1,1’-Biphenyl]-4,4’-diamine: Similar structure but with amine groups at the 4th positions of both benzene rings.
[1,1’-Biphenyl]-2,2’-diamine: Amine groups at the 2nd positions of both benzene rings.
Uniqueness:
Position of Amine Groups: The unique positioning of the amine groups at the 3rd and 4th positions of one benzene ring in [1,1’-Biphenyl]-3,4-diamine gives it distinct chemical and physical properties compared to its isomers.
Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in synthesis and materials science.
特性
IUPAC Name |
4-phenylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFUIBOKLKQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196229 | |
| Record name | (1,1'-Biphenyl)-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4458-39-3 | |
| Record name | (1,1'-Biphenyl)-3,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]-](/img/structure/B3052659.png)

![3-[[[(3-CHLOROBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B3052663.png)


![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)






![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)

